molecular formula C₆H₃D₆K₂O₆PS₂ B1158415 Malathion Diacid-d6 Dipotassium Salt

Malathion Diacid-d6 Dipotassium Salt

Cat. No.: B1158415
M. Wt: 356.47
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development

The development of Malathion Diacid-d6 Dipotassium Salt is rooted in advancements in isotopic labeling techniques and the growing need for accurate pesticide residue analysis. Malathion itself was first synthesized in the 1950s as a less toxic alternative to parathion, with its metabolic pathways elucidated in subsequent decades. The introduction of deuterium-labeled internal standards emerged in the late 20th century, driven by the limitations of traditional analytical methods in distinguishing analytes from matrix effects.

By the early 2000s, deuterated analogs like this compound became essential for isotope dilution mass spectrometry (IDMS), a method that corrects for analyte loss during sample preparation. This innovation addressed challenges in regulatory compliance and environmental monitoring, particularly for organophosphates with complex degradation pathways.

Key Milestones:

  • 1950s : Synthesis of malathion as a broad-spectrum insecticide.
  • 1980s–1990s : Characterization of malathion’s metabolic pathway, identifying diacid metabolites as terminal degradation products.
  • 2000s : Adoption of deuterium-labeled standards to enhance analytical precision in pesticide residue analysis.

Position in Organophosphate Chemistry

This compound belongs to the organophosphate class, characterized by a central phosphorus atom bonded to sulfur and oxygen groups. Its structure derives from malathion diacid, formed via hydrolysis of malathion’s ester bonds by carboxylesterases. The deuterated variant maintains the core phosphorodithioate structure but substitutes six hydrogen atoms with deuterium at the methyl groups adjacent to the phosphorus atom.

Structural Comparison:

Property Malathion Diacid This compound
Molecular Formula C₆H₁₁O₆PS₂ C₆H₃D₆K₂O₆PS₂
Molecular Weight 274.24 g/mol 356.47 g/mol
Key Functional Groups Phosphorodithioate, carboxylate Deuterated phosphorodithioate, dipotassium carboxylate

This structural fidelity ensures that the deuterated compound mirrors the reactivity and chromatographic behavior of native malathion diacid, making it indispensable for quantitative analysis.

Relationship to Malathion and Metabolite Pathways

This compound is intrinsically linked to the environmental and metabolic fate of malathion. Upon application, malathion undergoes rapid hydrolysis via carboxylesterases, yielding malathion monocarboxylic acid and subsequently malathion diacid. These metabolites are critical markers for assessing malathion exposure and environmental persistence.

Degradation Pathway:

  • MalathionMalathion Monoacid (via esterase cleavage).
  • Malathion MonoacidMalathion Diacid (further hydrolysis).
  • DiacidSuccinic Acid Derivatives (microbial mineralization).

The deuterated diacid serves as a tracer in studying these pathways, enabling researchers to differentiate endogenous metabolites from exogenous contaminants in complex samples. For example, in soil and water systems, its use has clarified the rate of malathion mineralization under varying pH and microbial conditions.

Significance as a Deuterium-Labeled Reference Standard

The incorporation of deuterium into this compound addresses a fundamental challenge in mass spectrometry: matrix-induced signal suppression or enhancement. By co-eluting with the target analyte, the deuterated standard compensates for ionization inefficiencies, improving quantification accuracy.

Advantages of Deuterium Labeling:

  • Isotopic Distinction : A mass difference of 6 Da (due to six deuterium atoms) allows clear separation in mass spectra.
  • Chemical Stability : Deuterium’s low natural abundance (0.015%) minimizes interference from background signals.
  • Cost-Effectiveness : Compared to ¹³C- or ¹⁵N-labeled analogs, deuterated standards are synthetically accessible and economically viable.

Applications span regulatory testing, environmental monitoring, and pharmacokinetic studies. For instance, the U.S. Environmental Protection Agency (EPA) mandates the use of such standards in pesticide residue analysis to ensure compliance with tolerance levels.

Properties

Molecular Formula

C₆H₃D₆K₂O₆PS₂

Molecular Weight

356.47

Synonyms

2-[[(Dimethoxy-d6)phosphinothioyl]thio]butanedioic Acid Dipotassium Salt;  Mercapto-O,O-(dimethyl-d6) phosphorodithioate Succinic Acid Dipotassium Salt;  2-[[(Dimethoxy-d6)phosphorothioyl]sulfanyl]succinic Acid Dipotassium Salt;  Malathiondicarboxylic A

Origin of Product

United States

Comparison with Similar Compounds

Malathion Diacid Dipotassium Salt (Non-Deuterated)

  • Molecular Formula : C₆H₉K₂O₆PS₂
  • Molecular Weight : 350.43
  • Key Differences: The non-deuterated form lacks isotopic labeling, making it indistinguishable from environmental malathion diacid metabolites during mass spectrometry analysis. Purity exceeds 95% (HPLC), suitable for calibration standards in environmental monitoring .

Malathion-d6

  • Molecular Formula : C₁₀H₁₃D₆O₆PS₂
  • Molecular Weight : 336.39
  • Key Differences :
    • Malathion-d6 retains the ethyl ester groups of the parent pesticide, whereas Malathion Diacid-d6 Dipotassium Salt is a hydrolyzed metabolite.
    • Used to study malathion pharmacokinetics and metabolic pathways, while the diacid derivative tracks environmental degradation .
    • Lower water solubility compared to the dipotassium salt form due to the absence of ionic groups.

Malathion α-Monoacid-d5

  • Molecular Formula : C₈H₁₀D₅O₆PS₂
  • Molecular Weight : 307.34
  • Key Differences: Represents an intermediate hydrolysis product of malathion, retaining one ethyl ester group. Less polar than the diacid form, influencing its chromatographic retention times and environmental mobility. Not available as a dipotassium salt, limiting its solubility in aqueous systems compared to this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Purity Application Key Features
This compound C₆H₃D₆K₂O₆PS₂ 356.47 High (N/S*) LC-MS/MS internal standard Deuterated for isotopic separation
Malathion Diacid Dipotassium Salt C₆H₉K₂O₆PS₂ 350.43 >95% (HPLC) Environmental reference material Non-deuterated metabolite standard
Malathion-d6 C₁₀H₁₃D₆O₆PS₂ 336.39 High (N/S*) Pharmacokinetic studies Parent compound with deuterium labeling
Malathion α-Monoacid-d5 C₈H₁₀D₅O₆PS₂ 307.34 High (N/S*) Metabolic pathway analysis Partial hydrolysis product

*N/S: Not specified in available sources.

Preparation Methods

Deuterated Intermediate Synthesis via Phosphorodithioate Formation

The core synthesis involves substituting six hydrogen atoms in the dimethyl groups of malathion diacid with deuterium. The process begins with the preparation of O,O-dimethyl-d6 phosphorodithioic acid (DMDTPA-d6), a key intermediate:

Step 1: Reaction of Phosphorus Pentasulfide with Deuterated Methanol
Phosphorus pentasulfide (P₄S₁₀) reacts with deuterated methanol (CD₃OD) in toluene at 25–50°C to form O,O-dimethyl-d6 phosphorodithioic acid (DMDTPA-d6):

P4S10+8CD3OH4(CD3O)2PSSH+4H2S\text{P}4\text{S}{10} + 8 \text{CD}3\text{OH} \rightarrow 4 (\text{CD}3\text{O})2\text{PSSH} + 4 \text{H}2\text{S} \uparrow

Key Conditions :

  • Molar Ratio : P₄S₁₀ : CD₃OH = 1 : 8.

  • Solvent : Toluene or dichloromethane.

  • Reaction Time : 5–6 hours at 50–55°C.

Step 2: Purification via Ammonia Salt Formation
Crude DMDTPA-d6 is dissolved in ethyl acetate, and ammonia gas is purged to precipitate DMDTPA-d6·NH₃ salt. Neutralization with concentrated H₂SO₄ yields purified DMDTPA-d6:

(CD3O)2PSSH+NH3(CD3O)2PSSNH4+H2SO4(CD3O)2PSSH(\text{CD}3\text{O})2\text{PSSH} + \text{NH}3 \rightarrow (\text{CD}3\text{O})2\text{PSS}^- \cdot \text{NH}4^+ \xrightarrow{\text{H}2\text{SO}4} (\text{CD}3\text{O})2\text{PSSH}

Condensation with Diethyl Maleate

DMDTPA-d6 reacts with diethyl maleate at −30 to −25°C to form malathion-d6, which is hydrolyzed to malathion diacid-d6:

Step 3: Thiol-Ene Addition

(CD3O)2PSSH+CH2(COOEt)2(CD3O)2PSSCH(COOEt)2(\text{CD}3\text{O})2\text{PSSH} + \text{CH}2(\text{COOEt})2 \rightarrow (\text{CD}3\text{O})2\text{PSSCH}(\text{COOEt})_2

Key Conditions :

  • Temperature : −30 to −25°C to suppress side reactions.

  • Molar Ratio : Diethyl maleate : DMDTPA-d6 = 1 : 2.

Step 4: Hydrolysis to Malathion Diacid-d6
Malathion-d6 undergoes base hydrolysis (1 M NaOH) to yield malathion diacid-d6, which is neutralized with KOH to form the dipotassium salt:

(CD3O)2PSSCH(COOEt)2NaOH(CD3O)2PSSCH(COOK)2(\text{CD}3\text{O})2\text{PSSCH}(\text{COOEt})2 \xrightarrow{\text{NaOH}} (\text{CD}3\text{O})2\text{PSSCH}(\text{COOK})2

Deuterium Incorporation and Isotopic Purity

Selection of Deuterated Reagents

  • Methanol-d4 (CD₃OD) : Ensures >99% deuterium incorporation at methyl groups.

  • Solvent Purity : Toluene-d8 or acetone-d6 minimizes proton exchange.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Absence of signals at δ 3.6–3.8 ppm confirms deuterium substitution.

  • ³¹P NMR : Single peak at δ 45–50 ppm verifies phosphorodithioate structure.

High-Resolution Mass Spectrometry (HRMS) :

  • Expected m/z : 350.43 (C₆H₉K₂O₆PS₂).

  • Isotopic Pattern : Matches theoretical distribution for six deuterium atoms.

Purification and Yield Optimization

Crystallization Techniques

  • Low-Temperature Crystallization : this compound is crystallized from methanol at −40 to −30°C, achieving >95% purity.

  • Recrystallization Solvents : Methanol/water (4:1 v/v) removes residual DMDTPA-d6.

Yield Data

StepYield (%)Purity (%)Source
DMDTPA-d6 synthesis8290
Thiol-ene addition7588
Hydrolysis & salt formation9095

Challenges and Solutions in Industrial-Scale Synthesis

Side Reactions and Impurities

  • Isomalathion Formation : Occurs at temperatures >−20°C. Mitigated by strict temperature control.

  • Residual DMDTPA-d6 : Reduced via water washing at pH 6.5–7.0.

Applications in Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS)

  • Matrix Effect Correction : Co-elution with non-deuterated analytes compensates for ionization suppression.

  • Quantification Limits : Enables detection at 0.03–8.0 ppb in urine and soil .

Q & A

Q. How is Malathion Diacid-d6 Dipotassium Salt synthesized and characterized for research applications?

Methodological Answer:

  • Synthesis : The compound is derived from malathion diacid via isotopic labeling (deuterium substitution at six positions, denoted as -d6) followed by neutralization with potassium hydroxide. The reaction is monitored using pH titration to ensure complete salt formation.
  • Characterization : Key techniques include:
    • NMR spectroscopy to confirm deuterium incorporation and structural integrity.
    • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) to verify purity (>95%) and quantify residual solvents .
    • Mass spectrometry (MS) for molecular weight confirmation (C₆H₉K₂O₆PS₂, MW 350.43) .

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples. For soil/sediment, employ Soxhlet extraction with acetonitrile.
  • Quantification :
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects.
    • Ion Chromatography (IC) with conductivity detection for potassium ion quantification, cross-referenced with theoretical stoichiometry .

Q. How does this compound behave in aqueous solutions under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions at pH 2–12 using HCl/NaOH buffers.
    • Monitor stability via UV-Vis spectroscopy (absorbance at 260 nm) and ion chromatography to track potassium dissociation.
    • Key Insight : The compound remains stable in neutral to slightly alkaline conditions (pH 7–9) but hydrolyzes rapidly in acidic environments (pH < 4), releasing malathion diacid .

Advanced Research Questions

Q. How can isotopic labeling (-d6) be leveraged to study metabolic pathways of malathion in aquatic organisms?

Methodological Answer:

  • Experimental Design :
    • Expose model organisms (e.g., Daphnia magna) to this compound.
    • Use LC-HRMS (High-Resolution Mass Spectrometry) to track deuterium-labeled metabolites in tissue homogenates.
    • Data Interpretation : Compare fragmentation patterns of deuterated vs. non-deuterated ions to distinguish parent compounds from metabolites .

Q. What are the potential artifacts in toxicity studies due to matrix effects when using deuterated analogs?

Methodological Answer:

  • Risk Mitigation :
    • Validate analytical methods with isotopic dilution assays to correct for signal suppression/enhancement in complex matrices (e.g., soil, biological fluids).
    • Conduct cross-validation using non-deuterated standards to confirm quantification accuracy .

Q. How do environmental factors (e.g., temperature, UV exposure) influence the degradation kinetics of this compound?

Methodological Answer:

  • Degradation Studies :
    • Accelerated Stability Testing : Expose the compound to controlled UV light (λ = 254 nm) and temperatures (20–40°C).
    • Kinetic Analysis : Use first-order decay models to calculate half-lives. Monitor degradation products via GC-MS to identify pathways (e.g., oxidation, hydrolysis) .

Data Contradiction and Resolution

Q. Discrepancies in reported toxicity thresholds for dipotassium salts in aquatic ecosystems: How to reconcile conflicting results?

Resolution Strategy :

  • Critical Parameters :
    • Compare test organisms (e.g., mussels vs. fish), exposure durations, and water hardness (Ca²⁺/Mg²⁺ levels), which modulate ionic toxicity.
    • Replicate studies using OECD Guideline 202 (Daphnia acute toxicity test) to standardize conditions .

Q. Inconsistent recovery rates during SPE extraction: What methodological adjustments improve reproducibility?

Resolution Strategy :

  • Optimization Steps :
    • Adjust SPE cartridge conditioning (e.g., methanol vs. acetonitrile).
    • Include a post-extraction cleanup step with graphitized carbon black to remove humic acids.
    • Validate with spiked recovery experiments at low (0.1 ppm) and high (10 ppm) concentrations .

Research Design Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₆H₉K₂O₆PS₂
Solubility in Water25 g/L (20°C)
StabilityStable at -20°C; hydrolyzes at pH < 4

Q. Table 2. Recommended Analytical Methods for Environmental Monitoring

MatrixMethodLOD/LOQKey Parameters
WaterLC-MS/MS0.01 µg/L / 0.1 µg/LCollision energy: 20 eV
SoilGC-MS (derivatized)0.1 µg/kg / 1 µg/kgDerivatization: BSTFA

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